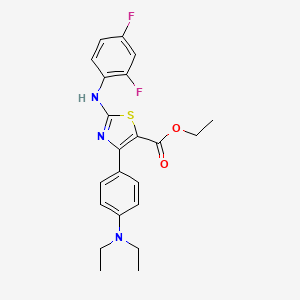

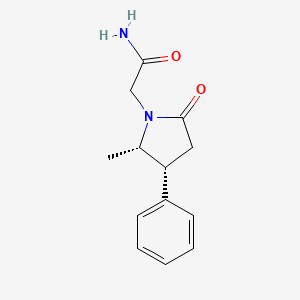

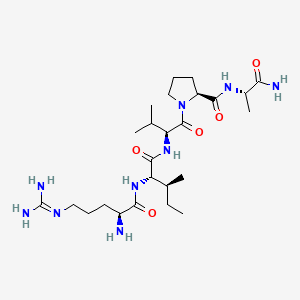

![molecular formula C13H15NO2 B607303 1-[5-(Furan-2-yl)-4-methyl-1,2,3,6-tetrahydropyridin-1-yl]prop-2-en-1-one CAS No. 2094547-67-6](/img/structure/B607303.png)

1-[5-(Furan-2-yl)-4-methyl-1,2,3,6-tetrahydropyridin-1-yl]prop-2-en-1-one

Übersicht

Beschreibung

This compound is a synthetic chalcone derivative . Chalcones are aromatic ketones that form the central core for a variety of important biological compounds. They contribute to a wide range of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities .

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, 1-(5-substituted-1H-indol-3-yl)-3-(4-substituted-furan-3-yl)prop-2-en-1-one indole chalcone compounds were synthesized by reacting 2-amino-5-substituted-benzaldehyde with derivatives of 1-chloropropan-2-one .Molecular Structure Analysis

The molecular structure of similar compounds has been analyzed using techniques such as FT-IR, H1 and C13 NMR, and MS spectrum investigations . For instance, in a study of (E)-1-(Furan-2-yl)-(substituted phenyl)prop-2-en-1-one derivatives, molecular docking results indicated that the compound can bind to the catalytic and allosteric sites of tyrosinase to inhibit enzyme activity .Chemical Reactions Analysis

The chemical reactions of similar compounds have been studied. For example, a wide range of triketones, formed through the oxidation of the corresponding Michael adducts, could be involved in cyclization .Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds have been analyzed. For instance, the compound (2R,5S)-2-Methyl-5-(prop-1-en-2-yl)-2-vinyltetrahydrofuran is a white or colorless solid that is highly soluble in water and other polar solvents .Wissenschaftliche Forschungsanwendungen

Heterocyclic Derivative Syntheses : The compound under study, being a heterocyclic derivative, can be synthesized using palladium-catalyzed oxidative cyclization-alkoxycarbonylation. This method leads to the formation of various heterocyclic derivatives including tetrahydropyridinedione derivatives (Bacchi et al., 2005).

Synthesis of Polyketide Spiroketals : The 2,2'-methylenebis[furan] derivative was successfully converted into complex structures with high stereo- and enantioselectivity, showcasing the potential for creating intricate molecular structures using furan derivatives as starting points (Meilert et al., 2004).

Antiprotozoal Agents : Novel dicationic imidazo[1,2-a]pyridines and tetrahydro-imidazo[1,2-a]pyridines derivatives containing the furan moiety have shown strong DNA affinities and significant in vitro and in vivo antiprotozoal activity, demonstrating the biomedical potential of such compounds (Ismail et al., 2004).

Antioxidant Agents : Certain chalcone derivatives, which include a furan-2-carbonyl moiety, have been synthesized and identified as potent antioxidants. Their in vitro antioxidant activity was confirmed through ADMET, QSAR, and molecular modeling studies (Prabakaran et al., 2021).

Reactions with Dienophiles : 3-Trimethylsiloxy-1-(furan-3-yl)butadiene's reactions with dienophiles were studied, revealing the potential of furan derivatives in complex organic synthesis, forming compounds like 7-(furan-3-yl)spiro[5,5]undecane-1,5,9-triones (Mironov et al., 2016).

Asymmetric Synthesis of Furanones : The asymmetric synthesis of 5-(1-hydroxyalkyl)-5-methyl-5H-furan-2-ones demonstrated how derivatives of furan can be used to synthesize enantio-enriched compounds with potential applications in pharmaceuticals (Bruyère et al., 2003).

Wirkmechanismus

Safety and Hazards

Zukünftige Richtungen

The future directions for research on similar compounds include exploring their diverse biological activities and potential therapeutic applications. For instance, indole derivatives have been found to possess a wide range of biological activities and have immense potential to be explored for newer therapeutic possibilities .

Eigenschaften

IUPAC Name |

1-[5-(furan-2-yl)-4-methyl-3,6-dihydro-2H-pyridin-1-yl]prop-2-en-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15NO2/c1-3-13(15)14-7-6-10(2)11(9-14)12-5-4-8-16-12/h3-5,8H,1,6-7,9H2,2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UYNKILJNUUDFFJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(CN(CC1)C(=O)C=C)C2=CC=CO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

217.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

ALDH3A1 inhibitor EN40 | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

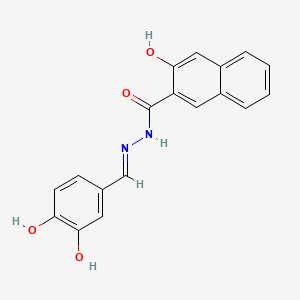

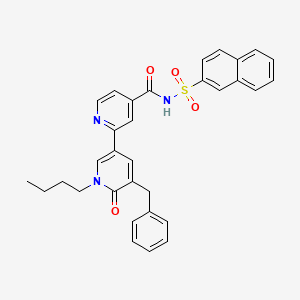

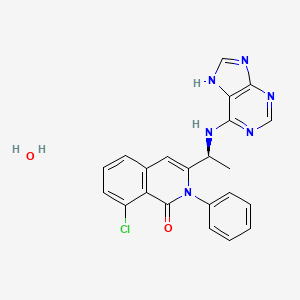

![N-[(10S,23S)-10-ethyl-18-fluoro-10-hydroxy-19-methyl-5,9-dioxo-8-oxa-4,15-diazahexacyclo[14.7.1.02,14.04,13.06,11.020,24]tetracosa-1,6(11),12,14,16,18,20(24)-heptaen-23-yl]-2-hydroxyacetamide](/img/structure/B607230.png)

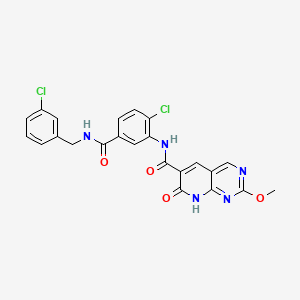

![4-(2,4-dichlorophenyl)-2-morpholin-4-yl-5-(2H-[1,2,4]triazol-3-yl)thiophene-3-carbonitrile](/img/structure/B607233.png)